Home > Products > Screening Compounds P117426 > Bay 41-4109 less active enantiomer
Bay 41-4109 less active enantiomer -

Bay 41-4109 less active enantiomer

Catalog Number: EVT-255727
CAS Number:
Molecular Formula: C18H13ClF3N3O2
Molecular Weight: 395.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bay 41-4109 less active enantiomer shows less activity than Bay 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.
Overview

Bay 41-4109 is a compound that has garnered attention for its antiviral properties, particularly against the Hepatitis B virus. The less active enantiomer of Bay 41-4109 has been studied to understand its efficacy and mechanism of action in inhibiting viral replication. This compound belongs to the family of heteroaryldihydropyrimidines and is classified as an antiviral agent.

Source and Classification

Bay 41-4109 was identified as an effective inhibitor of Hepatitis B virus replication in both cell cultures and animal models. The compound has been extensively researched in the context of its antiviral activity, specifically targeting the viral capsid assembly process. The less active enantiomer of Bay 41-4109 exhibits reduced potency compared to its more active counterpart, which has implications for its therapeutic use and development.

Synthesis Analysis

The synthesis of Bay 41-4109 involves multiple steps, including the preparation of intermediates and the final separation of enantiomers. The synthetic pathway typically includes:

  1. Formation of Heteroaryl Moieties: Key precursors are synthesized through reactions involving heteroaryl compounds.
  2. Dihydropyrimidine Core Construction: The core structure is formed via cyclization reactions.
  3. Enantiomeric Separation: Techniques such as chiral chromatography are employed to isolate the active enantiomer from the racemic mixture.

The synthesis process is critical for obtaining the desired pharmacological properties while minimizing side effects associated with less active forms .

Molecular Structure Analysis

Bay 41-4109 has a complex molecular structure characterized by a heteroaryldihydropyrimidine framework. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₅H₁₅ClF₂N₂O₂
  • Molecular Weight: Approximately 324.74 g/mol

The structural features include:

  • A methyl group at position 6.
  • A chloro and fluorophenyl substituent that enhances its binding affinity to viral targets.
    This structural configuration is pivotal for its interaction with the Hepatitis B virus capsid proteins, facilitating its role as an antiviral agent .
Chemical Reactions Analysis

Bay 41-4109 undergoes specific chemical reactions that are integral to its function as an antiviral agent:

  1. Capsid Assembly Modulation: The compound acts by interfering with the assembly of the Hepatitis B virus capsid, leading to misassembly and aggregation of capsid proteins.
  2. Encapsidation Inhibition: It inhibits the encapsidation of pregenomic RNA, which is essential for viral replication.
  3. Formation of Non-Capsid Polymers: Instead of forming nucleocapsids, Bay 41-4109 promotes the formation of non-capsid structures, thereby preventing the production of infectious viral particles .

These reactions highlight its mechanism in disrupting normal viral lifecycle processes.

Mechanism of Action

The mechanism by which Bay 41-4109 exerts its antiviral effects involves several key processes:

  • Inhibition of Viral Replication: Bay 41-4109 significantly reduces Hepatitis B virus DNA release and core protein expression in infected cells.
  • Capsid Destabilization: By promoting aberrant capsid structures, it prevents proper encapsidation of viral RNA, which is crucial for virion assembly.
  • Dose-dependent Efficacy: Studies indicate that treatment with Bay 41-4109 leads to a significant reduction in viral load in both in vitro and in vivo models, demonstrating its potential for therapeutic application against Hepatitis B virus infections .
Physical and Chemical Properties Analysis

Bay 41-4109 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Toxicity Profile: In vitro studies have shown that it does not exhibit significant cytotoxicity at effective concentrations, making it a promising candidate for further development .

These properties are essential for evaluating its suitability as a therapeutic agent.

Applications

Bay 41-4109, particularly its less active enantiomer, holds significant promise in scientific research and potential therapeutic applications:

  1. Antiviral Research: It serves as a model compound for studying capsid assembly modulators and their effects on viral replication.
  2. Drug Development: Insights gained from Bay 41-4109 can inform the design of more potent antiviral agents targeting Hepatitis B virus.
  3. Preclinical Studies: Its efficacy in reducing viral loads in animal models supports its use in preclinical trials aimed at developing new treatments for Hepatitis B infections .
Introduction to Hepatitis B Virus (HBV) and Capsid Assembly Modulation

HBV Pathogenesis and Challenges in Current Antiviral Therapies

Chronic hepatitis B virus (HBV) infection remains a global health crisis, affecting over 250 million people worldwide and causing approximately 1 million annual deaths due to complications like liver cirrhosis and hepatocellular carcinoma [2] [4]. The viral lifecycle centers on hepatocytes, where HBV establishes persistence through covalently closed circular DNA (cccDNA), a molecular template embedded in host cell nuclei that resists eradication [2] [7]. Current first-line therapeutics—nucleos(t)ide analogues (NAs)—target the viral polymerase and effectively suppress viral DNA synthesis. However, they exhibit minimal impact on cccDNA pools and rarely achieve functional cures (<10% of cases), necessitating lifelong therapy [4] [7]. This therapeutic inadequacy stems from three core limitations:

  • cccDNA Resilience: Viral cccDNA forms stable minichromosomes inaccessible to NAs [2].
  • Incomplete Response: Even with prolonged NA treatment, low-level viral replication persists [4].
  • Immunological Exhaustion: Chronic infection depletes virus-specific T-cell responses, limiting immune-mediated clearance [4]. Consequently, novel agents targeting non-polymerase viral components—particularly the HBV core protein—are imperative to disrupt viral persistence.

Role of Capsid Assembly Modulators (CAMs) in HBV Treatment

Capsid assembly modulators represent a mechanistically distinct class of antivirals that disrupt the hepatitis B core protein (HBc) during nucleocapsid formation. The HBV capsid, an icosahedral structure comprising 120 core protein dimers, orchestrates pgRNA encapsidation, reverse transcription, and virion maturation [1] [5]. CAMs bind a hydrophobic pocket at the dimer-dimer interface, inducing allosteric conformational changes that sabotage capsid assembly. BAY 41-4109, a heteroaryldihydropyrimidine (HAP)-class CAM, exhibits a dual mechanism:

  • Accelerated Aberrant Assembly: Sub-stoichiometric concentrations (1 molecule per 5 dimers) induce malformed non-capsid polymers [1] [5].
  • Capsid Destabilization: Higher ratios (≥1:1 drug:dimer) disintegrate preformed capsids into large aggregates [1].

Table 1: Effects of BAY 41-4109 on HBV Capsid Assembly In Vitro

Drug:Dimer RatioCapsid StabilityStructural Outcome
1:5DestabilizedNon-capsid polymers
1:2StabilizedIntact capsids
1:1DestabilizedLarge irregular aggregates

This bimodal action suppresses pgRNA packaging and DNA-containing virion secretion by >90% in vivo [1] [8]. Crucially, CAMs retain potency against NA-resistant strains, positioning them as backbone agents in combinatorial curative strategies [5] [7].

Significance of Enantiomeric Specificity in Antiviral Drug Development

BAY 41-4109 exists as enantiomeric pairs with starkly divergent antiviral activities. The less active enantiomer exhibits an IC~50~ of >1,000 nM in HBV-replicating cell lines—over 20-fold weaker than its active counterpart (IC~50~ = 53 nM) [3] [8]. This discrepancy arises from stereoselective recognition within the core protein’s binding pocket. Key residues—including T33, D29, and Y118—form hydrogen bonds and hydrophobic contacts with the active enantiomer’s chlorine/trifluoromethyl groups [5] [6]. Mutations at these sites (e.g., T33N, Y118F) confer >10-fold resistance to the active enantiomer but minimally impact the less active form [5].

Table 2: Activity Comparison of BAY 41-4109 Enantiomers

ParameterActive EnantiomerLess Active Enantiomer
EC~50~ (nM)26–53>1,000
Resistance MutationsT33N, D29G, Y118FNone reported
Capsid Binding AffinityHigh (K~d~ = 110 nM)Low/Undetectable

The less active enantiomer serves as an indispensable control in mechanistic studies:

  • Target Validation: Its inability to disrupt capsid assembly (even at 10 µM) confirms on-target effects of the active form [1] [8].
  • Structural Probes: Crystallography contrasts highlight enantiomer-pocket steric incompatibilities, refining drug design [5] [6].
  • Toxicity Screening: Off-target effects observed with both enantiomers indicate non-capsid-mediated liabilities [8]. Consequently, optimizing stereochemical configuration remains paramount for next-generation CAMs like sulfamoylbenzamides (e.g., KR-019), which achieve >170-fold selectivity gains through chiral precision [7].

Properties

Product Name

Bay 41-4109 less active enantiomer

IUPAC Name

methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

Molecular Formula

C18H13ClF3N3O2

Molecular Weight

395.8 g/mol

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1

InChI Key

FVNJBPMQWSIGJK-OAHLLOKOSA-N

SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Isomeric SMILES

CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.